Idarubicin hydrochloride is a semi-synthetic anthracycline antibiotic derived from daunorubicin, primarily used in the treatment of various types of leukemia, particularly acute myeloid leukemia and acute lymphoblastic leukemia. It is known for its potent antitumor activity and is classified as an antineoplastic agent. The compound intercalates into DNA, disrupting nucleic acid synthesis and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.
Idarubicin hydrochloride is produced through chemical synthesis, specifically from 4-demethoxydaunomycin, a precursor derived from the natural product daunorubicin. This synthesis allows for modifications that enhance its therapeutic efficacy and pharmacokinetic properties.
Idarubicin hydrochloride falls under the category of anthracycline antibiotics, which are widely recognized for their role in cancer chemotherapy. Its classification includes:
The synthesis of idarubicin hydrochloride typically involves several key steps, starting from 4-demethoxydaunomycin. The process can be summarized as follows:
The synthesis typically involves organic solvents and reagents such as silanes and protic solvents (e.g., methanol or water) to facilitate specific transformations. High-performance liquid chromatography (HPLC) is often employed to monitor reaction progress and purity.
Idarubicin hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 497.4939 g/mol.
Idarubicin hydrochloride participates in various chemical reactions that contribute to its pharmacological effects:
The reactions are typically characterized by their selectivity for nucleic acid structures and involve significant interactions with cellular components.
Idarubicin exerts its antitumor effects through a multi-faceted mechanism:
The drug's half-life ranges from 15 to 22 hours in plasma, while its active metabolite has a longer half-life exceeding 45 hours.
Idarubicin hydrochloride is primarily used in oncology as a treatment for hematological malignancies such as:
It is often administered in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells.
The compound's ability to intercalate DNA and inhibit topoisomerase II makes it a critical component in chemotherapy regimens aimed at targeting rapidly dividing cancer cells while also being studied for potential applications in other malignancies and therapeutic areas due to its unique mechanism of action.
Idarubicin hydrochloride (4-demethoxydaunorubicin) emerged from systematic efforts to optimize the anthracycline scaffold for enhanced anticancer efficacy and reduced cardiotoxicity. Its design centered on removing the methoxy group (-OCH3) at the C-4 position of daunorubicin's aglycone moiety. This strategic modification significantly increased lipophilicity, enhancing cellular uptake by 4- to 5-fold compared to daunorubicin or doxorubicin. The heightened lipophilicity facilitates faster nuclear accumulation and superior DNA-binding kinetics, enabling more efficient intercalation and topoisomerase II inhibition [1] [7].
Biochemical studies revealed that this structural alteration amplifies DNA damage induction. In MCF-7 breast cancer cells, idarubicin demonstrated an IC50 of 3.3 ± 0.4 ng/mL in monolayer cultures and 7.9 ± 1.1 ng/mL in multicellular spheroids, indicating potent cytotoxicity even in complex tumor models. Mechanistically, it suppresses c-myc oncogene expression and concentration-dependently inhibits DNA synthesis—effects directly correlated with its growth-arresting activity at concentrations as low as 0.01 μM [9] [1].
Table 1: Comparative Structural and Biological Properties of Select Anthracyclines
Compound | C-4 Substituent | Lipophilicity (Relative) | IC50 in MCF-7 Cells (ng/mL) | Topoisomerase II Inhibition Potency (Fold vs. Doxorubicin) |
---|---|---|---|---|
Daunorubicin | -OCH3 | 1.0 (Reference) | 10.2 ± 1.8 | 1× |
Doxorubicin | -OCH3 | 1.1 | 8.5 ± 1.2 | 1× |
Idarubicin | -H | 4.8 | 3.3 ± 0.4 | 57.5× |
Epirubicin | -OCH3 | 1.3 | 6.9 ± 0.9 | 2.3× |
The synthesis of idarubicin represents iterative innovations in anthracycline chemistry:
A pivotal synthesis improvement involved substituting hazardous reagents (e.g., carbon tetrachloride) with chloroform/methanol solvent systems, maintaining 95% yield while enhancing operator safety [10]:
"1 g idarubicin free base was introduced into 100 ml of a mixture of 80 ml chloroform and 20 ml methanol. The pH value was adjusted to 3.5–4.0 using 0.1 M isopropanolic HCl... yielding 95% idarubicin hydrochloride after crystallization."
Industrial manufacturing of idarubicin hydrochloride integrates multistep organic synthesis with rigorous purification to meet pharmaceutical standards:
Table 2: Critical Steps in Industrial Synthesis of Idarubicin Hydrochloride
Step | Intermediate | Key Reaction | Reagents/Conditions | Purpose |
---|---|---|---|---|
1 | IDAR-003 | Friedel-Crafts Acylation | IDAR-002, AlCl3, CH2Cl2, 0°C → 25°C | Construct anthracycline core |
2 | IDAR-005 | Glycosidic Coupling | IDAR-004, TsOH, refluxing benzene | Attach daunosamine sugar moiety |
3 | IDAR-006 | Bromination/Deprotection | Br2, AIBN, CCl4/H2O, 80°C; then TFA | Introduce C-14 hydroxyl for side chain |
4 | IDAR-008 | Regioselective Alkylation | AgOTf, CH3CN, N2 atmosphere, 40°C | Install acetyl side chain at C-13 |
5 | Final API | Salt Formation & Crystallization | MeOH–HCl, acetone/water anti-solvent | Ensure stoichiometric purity and stability |
Purification and Formulation: Crude idarubicin free base is dissolved in chloroform/methanol (80:20), acidified with isopropanolic HCl, and crystallized via solvent exchange into 1-butanol. Post-distillation, water content is reduced to <4% to precipitate high-purity crystals. For injectable formulations, the API is lyophilized with stabilizers (mannitol, lactose) after sterile filtration (0.22 μm membrane) to prevent particulate formation. This methodology ensures >99.5% chemical purity and compliance with ICH stability guidelines [4] [6].
Scale-Up Challenges: The photolability and oxidative degradation of idarubicin necessitate nitrogen-blanketed reactors and amber-glass packaging. Process analytical technology (PAT) monitors critical parameters (e.g., pH, water activity) during lyophilization to preserve potency [4].
Table 3: Approved Synonyms and Variants of Idarubicin Hydrochloride
Synonym | CAS Registry Number | Molecular Formula | Therapeutic Use |
---|---|---|---|
Idarubicin Hydrochloride | 57852-57-0 | C26H28ClNO9 | Acute Myeloid Leukemia (AML) |
4-Demethoxydaunorubicin | 58957-92-9 | C26H27NO9 | Investigational: Breast Cancer, Lymphoma |
IDA HCl | 57852-57-0 | C26H28ClNO9 | Orphan Drug (United States) |
Zavedos® (UK Brand) | 57852-57-0 | C26H28ClNO9 | AML, ALL, CML Blast Crisis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7